Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
Overview
Description
Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid is a complex polymer known for its versatile applications in various industries. This compound is characterized by its unique chemical structure, which combines the properties of its constituent monomers to create a material with distinct physical and chemical properties.
Preparation Methods
The synthesis of Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid typically involves free radical polymerization. This process can be initiated using peroxides or azo compounds as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius . Industrial production methods often involve bulk, solution, or emulsion polymerization techniques to achieve the desired polymer properties.
Chemical Reactions Analysis
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, although these are less common.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical aids and controlled-release drug delivery systems.
Industry: Applied in coatings, adhesives, and sealants due to its excellent film-forming properties
Mechanism of Action
The polymer exerts its effects through its unique molecular structure, which allows it to interact with various molecular targets. The pathways involved include the formation of stable films and coatings, which provide protective barriers in industrial applications. In biological systems, the polymer’s biocompatibility and controlled-release properties are crucial for its effectiveness in medical applications .
Comparison with Similar Compounds
Similar compounds include:
Methacrylic acid ethyl acrylate polymer: Shares similar properties but differs in specific applications and performance characteristics.
Poly(methyl methacrylate): Known for its use in acrylic glass, this polymer has different mechanical properties and applications compared to Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
Ethyl acrylate-methacrylic acid copolymer: Another related polymer with distinct uses in coatings and adhesives.
This compound’s uniqueness lies in its combination of monomers, which imparts specific properties that are advantageous for a variety of applications.
Biological Activity
Ethyl prop-2-enoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are compounds of significant interest due to their diverse biological activities. This article explores their chemical properties, biological effects, and potential applications in various fields, including medicinal chemistry and agriculture.
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Ethyl Prop-2-enoate :
- Molecular Formula : C₅H₈O₂
- Molecular Weight : 100.12 g/mol
- Structure : Contains an alkene functional group that contributes to its reactivity in various chemical reactions.
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Methyl 2-methylprop-2-enoate :
- Molecular Formula : C₆H₁₀O₂
- Molecular Weight : 114.15 g/mol
- Structure : Similar to ethyl prop-2-enoate but with a methyl group that enhances its steric properties.
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2-Methylprop-2-enoic Acid (also known as Methacrylic Acid) :
- Molecular Formula : C₄H₆O₂
- Molecular Weight : 86.09 g/mol
- Structure : Contains a carboxylic acid group which is crucial for its biological activity.
The biological activities of these compounds are primarily attributed to their ability to interact with various biological macromolecules, including proteins and nucleic acids. They can act as Michael acceptors, which are known to react with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification.
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Neurotoxic Effects :
- Organophosphorus compounds similar to ethyl prop-2-enoate have been shown to inhibit acetylcholinesterase, leading to neurotoxic effects in pests and potentially in humans. This mechanism is critical for the development of pesticides.
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Antimicrobial Properties :
- Some derivatives exhibit antimicrobial activity, making them candidates for pharmaceutical applications. For instance, studies have indicated that compounds with similar structures can inhibit the growth of bacteria and fungi.
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Toxicity Studies :
- Research involving Tetrahymena pyriformis has demonstrated that these compounds can exhibit toxicity at certain concentrations, with EC50 values indicating the concentration required for 50% growth inhibition . Such studies are essential for understanding the environmental impact of these compounds.
Pesticide Development
A study focused on the synthesis of ethyl prop-2-enoate derivatives revealed their potential as effective pesticides. The derivatives were tested for their ability to inhibit insect acetylcholinesterase, showing promising results that could lead to the development of new pest control agents.
Medicinal Chemistry Applications
Research has explored the use of methacrylic acid derivatives in drug design. Molecular docking studies indicated that these compounds could bind effectively to specific protein targets involved in disease pathways, suggesting their potential as therapeutic agents .
Data Summary
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
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Ethyl Prop-2-enoate | C₅H₈O₂ | 100.12 g/mol | Neurotoxic effects; pesticide potential |
Methyl 2-methylprop-2-enoate | C₆H₁₀O₂ | 114.15 g/mol | Antimicrobial properties |
2-Methylprop-2-enoic Acid | C₄H₆O₂ | 86.09 g/mol | Drug design applications |
Properties
IUPAC Name |
ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3(2)4(5)6/h1H2,2-3H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQSVSBTUKVOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25133-97-5, 149341-90-2 | |
Record name | Ethyl acrylate-methacrylic acid-methyl methacrylate copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25133-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate, block | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149341-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Beads with a methacrylate odor; [Lucite MSDS] | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19692 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25133-97-5 | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025133975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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